molecular formula C15H11B B1265701 9-(Bromomethyl)anthracene CAS No. 2417-77-8

9-(Bromomethyl)anthracene

Cat. No. B1265701
M. Wt: 271.15 g/mol
InChI Key: KOWKPLCVFRHICH-UHFFFAOYSA-N
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Patent
US08022214B2

Procedure details

A solution of triphenylphosphine (16.44 g, 100.8 mmol) in acetonitrile (120 mL) was flushed with nitrogen for 20 minutes. Bromine (3.3 mL) was added and a solution of anthracen-9-yl-methanol (15.0 g, 72.0 mmol) in acetonitrile (100 mL) was added dropwise. The mixture was stirred for 2 hours at room temperature and refrigerated at 5° C. overnight. The solution was cooled to 0° C. for 30 minutes and filtered. The residue was washed with cold acetonitrile and purified by recrystallization from chloroform to give 9-bromomethyl-anthracene as yellow crystals (13.47 g, 69% yield). 1H NMR (CDCl3) δ 8.51 (1H, s), 8.32 (2H, d), 8.05 (2H, d), 7.66 (2H, dd), 7.52 (2H, dd), 5.56 (2H, s).
Quantity
16.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[CH:22]1[C:35]2[C:26](=[CH:27][C:28]3[C:33]([C:34]=2[CH2:36]O)=[CH:32][CH:31]=[CH:30][CH:29]=3)[CH:25]=[CH:24][CH:23]=1>C(#N)C>[Br:20][CH2:36][C:34]1[C:35]2[C:26]([CH:27]=[C:28]3[C:33]=1[CH:32]=[CH:31][CH:30]=[CH:29]3)=[CH:25][CH:24]=[CH:23][CH:22]=2

Inputs

Step One
Name
Quantity
16.44 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
refrigerated at 5° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 13.47 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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